Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a chloroacetyl group, and a methylpiperazine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of dichloromethane as a solvent and trifluoroacetic acid as a catalyst. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of automated reactors and precise control of reaction parameters. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation may produce a ketone or carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoacetyl)-2-methylpiperazine-1-carboxylate
- Tert-butyl 4-(2-fluoroacetyl)-2-methylpiperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate is unique due to the presence of both a chloroacetyl group and a methylpiperazine moiety. This combination of functional groups imparts specific reactivity and properties that distinguish it from other similar compounds. For example, the chloroacetyl group provides a site for nucleophilic substitution, while the methylpiperazine moiety contributes to the compound’s overall stability and solubility.
Properties
IUPAC Name |
tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-9-8-14(10(16)7-13)5-6-15(9)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXABQJNCSOJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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